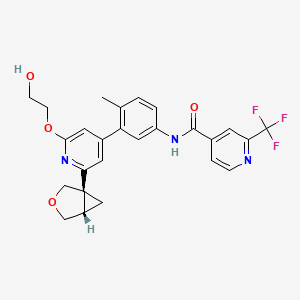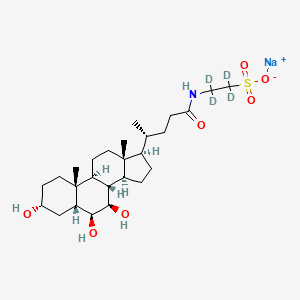![molecular formula C12H22O11 B12412086 Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
Alpha,Alpha-[UL-D14]Trehalose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Trehalose-d14 is a deuterated form of trehalose, a naturally occurring disaccharide composed of two glucose molecules linked by an α,α-1,1-glycosidic bond. Trehalose is known for its stability and ability to protect biological structures under stress conditions. The deuterated version, D-(+)-Trehalose-d14, is used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Trehalose-d14 involves the incorporation of deuterium atoms into the trehalose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the hydrogen-deuterium exchange reaction, where trehalose is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of D-(+)-Trehalose-d14 typically involves large-scale hydrogen-deuterium exchange processes. The trehalose is dissolved in deuterium oxide and subjected to catalytic hydrogenation using a deuterium gas source. The reaction is carried out under controlled temperature and pressure to ensure maximum deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions: D-(+)-Trehalose-d14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of deuterium atoms, which can alter reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: D-(+)-Trehalose-d14 can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium azide (NaN3) or halogenating agents such as thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of D-(+)-Trehalose-d14 can yield various carboxylic acids, while reduction can produce deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
D-(+)-Trehalose-d14 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for studying molecular structures and dynamics.
Biology: D-(+)-Trehalose-d14 is employed in studies of carbohydrate metabolism and enzyme kinetics, providing insights into the role of trehalose in biological systems.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to protect cells from stress and its use in drug delivery systems.
Industry: D-(+)-Trehalose-d14 is used in the development of deuterated drugs and as a stabilizing agent in various industrial applications.
Wirkmechanismus
The mechanism of action of D-(+)-Trehalose-d14 involves its interaction with biological molecules and structures. The deuterium atoms in the compound can influence hydrogen bonding and molecular interactions, leading to enhanced stability and protection of proteins and membranes. D-(+)-Trehalose-d14 can also modulate signaling pathways and enzyme activities, contributing to its protective effects.
Vergleich Mit ähnlichen Verbindungen
D-(+)-Trehalose: The non-deuterated form of trehalose, widely used in various applications.
Maltose: Another disaccharide composed of two glucose molecules, but with a different glycosidic linkage (α-1,4).
Sucrose: A disaccharide consisting of glucose and fructose, commonly used as a sweetener.
Uniqueness: D-(+)-Trehalose-d14 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracking and analysis in NMR and mass spectrometry studies. Additionally, the enhanced stability and protective effects of D-(+)-Trehalose-d14 make it valuable in various biological and industrial applications.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
356.38 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI-Schlüssel |
HDTRYLNUVZCQOY-RXFOXLFVSA-N |
Isomerische SMILES |
[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@@]2([C@]([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
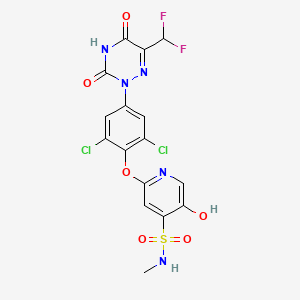
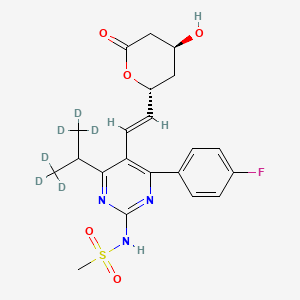
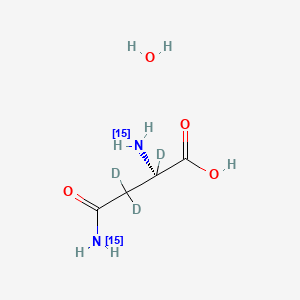
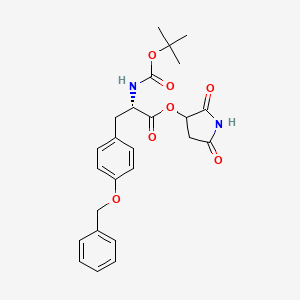
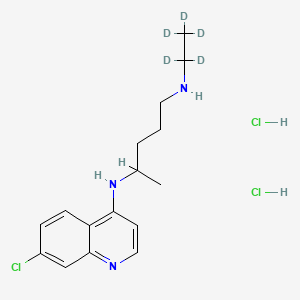

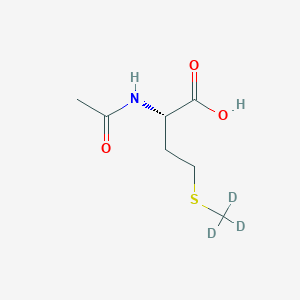
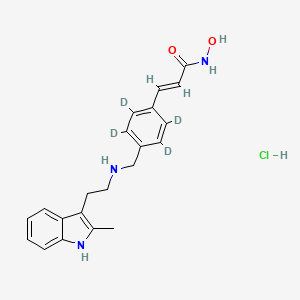

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
